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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in various

diseases, including cancer, fibrosis, and inflammation. As a receptor tyrosine kinase activated

by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix

remodeling. Consequently, the development of potent and selective DDR1 inhibitors is an area

of intense research. This guide provides an objective comparison of two notable DDR1

inhibitors: the selective, research-focused Ddr1-IN-6 and the multi-targeted clinical drug,

ponatinib.

At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for Ddr1-IN-6 and ponatinib,

highlighting their distinct profiles in terms of potency and selectivity.
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Parameter Ddr1-IN-6 Ponatinib Reference(s)

Binding Mode Type II (DFG-out) Type II (DFG-out) [1][2]

Primary Target(s) DDR1

Pan-BCR-ABL,

VEGFR, FGFR,

PDGFR, SRC family,

KIT, RET, DDR1/2

[3]

DDR1 Biochemical

Potency (IC50)
9.72 nM ~9.0 nM [2][4]

DDR2 Biochemical

Potency (IC50)
Not Reported ~9.4 nM [2]

DDR1 Binding Affinity

(K D )
Not Reported 1.3 nM [5]

Cellular DDR1

Autophosphorylation

Inhibition (IC50/EC50)

9.7 nM (IC50) 2.5 nM (EC50) [4][5]

Kinase Selectivity

Highly Selective

(based on close

analog DDR1-IN-1)

Multi-targeted [1][3]

Mechanism of Action and Selectivity
Both Ddr1-IN-6 and ponatinib are classified as Type II kinase inhibitors. They bind to the

inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG)

motif is flipped. This mode of binding targets an allosteric site in addition to the ATP-binding

pocket, which can confer greater selectivity compared to Type I inhibitors that bind only to the

active "DFG-in" conformation.

Ddr1-IN-6: As a member of the "DDR1-IN" series of inhibitors, Ddr1-IN-6 is designed for high

selectivity. Its close analog, DDR1-IN-1, demonstrates exceptional selectivity for DDR1 when

profiled against a panel of over 450 kinases.[1] This makes Ddr1-IN-6 an excellent tool for

researchers to probe the specific biological functions of DDR1 with minimal confounding effects

from off-target kinase inhibition.
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Ponatinib: In contrast, ponatinib is a potent, multi-targeted kinase inhibitor.[3] It was initially

developed to overcome resistance in chronic myeloid leukemia (CML) by targeting the T315I

"gatekeeper" mutation in BCR-ABL.[6] Its broad activity profile includes potent inhibition of

DDR1 and DDR2, but also encompasses a wide range of other kinases crucial to oncogenic

signaling.[2][3] This multi-targeting can be advantageous for treating complex diseases driven

by multiple signaling pathways but makes it less suitable for dissecting the specific role of

DDR1 in a biological system.

Visualizing the DDR1 Signaling Pathway
The diagram below illustrates the collagen-activated DDR1 signaling pathway and the point of

intervention for both Ddr1-IN-6 and ponatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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